Levamisole phosphate

Description

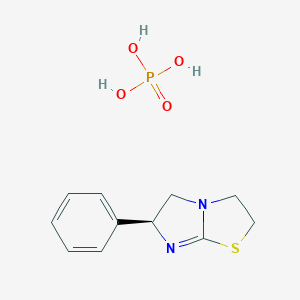

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMMFDPTLWDHKP-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185890 | |

| Record name | Levamisole phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32093-35-9 | |

| Record name | Levamisole phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32093-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levamisole phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032093359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levamisole phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazoletriylium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVAMISOLE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIG89N8AZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levamisole Phosphate: A Technical Guide on the Immunomodulatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levamisole (B84282), initially developed as an anthelmintic agent, has garnered significant attention for its multifaceted immunomodulatory properties.[1][2] This technical guide provides an in-depth exploration of the core mechanisms by which levamisole phosphate (B84403) influences the host immune system. It is designed for researchers and professionals in drug development seeking a detailed understanding of its action on various immune cells, the signaling pathways it modulates, and the resulting cytokine profile shifts. This document synthesizes experimental findings, presents quantitative data in a structured format, details key experimental protocols, and provides visual representations of the critical pathways and workflows involved in its immunomodulatory effects.

Core Immunomodulatory Mechanisms

The immunomodulatory action of levamisole is not attributed to a single, isolated mechanism but rather to a complex interplay of effects on multiple components of both the innate and adaptive immune systems. Its primary function is to restore depressed immune functions rather than to stimulate the immune response in a normally functioning system.[3][4]

Effects on T-Lymphocytes

Levamisole exerts significant influence over T-cell function, which is crucial for cell-mediated immunity.[5]

-

Restoration of T-Cell Function: Levamisole is capable of restoring depressed effector functions of peripheral T-lymphocytes to normal levels.[3] It can stimulate the proliferation and activation of T-cells, enhancing the body's ability to combat infections and malignancies.[1][2]

-

Th1/Th2 Balance Shift: A pivotal aspect of its mechanism is the capacity to shift the cytokine balance from a T-helper 2 (Th2) response, typically associated with allergic reactions and humoral immunity, towards a T-helper 1 (Th1) response, which is critical for cell-mediated immunity against intracellular pathogens and tumors.[6][7] This is achieved primarily through the induction of Th1-polarizing cytokines.[8]

-

Modulation of Cyclic Nucleotides: Studies in cancer patients have shown that levamisole administration leads to a statistically significant decrease in lymphocyte cyclic adenosine (B11128) monophosphate (cAMP) levels, without altering cyclic guanosine (B1672433) monophosphate (cGMP) levels.[9][10] Lower intracellular cAMP levels are generally associated with increased lymphocyte activation and proliferation.

-

Induction of DNA Damage Response: In some contexts, levamisole has been shown to suppress human T-cell activation and proliferation by inducing a p53-dependent DNA damage response.[11] This leads to a mid-S phase cell cycle arrest and sensitizes activated T-cells to Fas-mediated apoptosis, suggesting a dual, context-dependent role.[11]

Effects on Monocytes and Macrophages

Levamisole significantly enhances the function of mononuclear phagocytes, key players in the innate immune response.

-

Enhanced Phagocytosis and Chemotaxis: The drug has been shown to improve the function of monocytes and macrophages, including enhancing phagocytosis and chemotaxis.[1][5][12] This boosts the body's ability to engulf and eliminate pathogens and cellular debris.[1]

-

Cytokine Production: Levamisole can differentially modulate cytokine production by macrophages. For instance, in vitro studies with mouse peritoneal macrophages showed that levamisole augmented the production of Interleukin-1 (IL-1) while decreasing the production of Tumor Necrosis Factor (TNF) and IL-6.[13] This differential regulation may contribute to its therapeutic effects in inflammatory conditions.[13]

Effects on Dendritic Cells (DCs)

Dendritic cells act as a crucial bridge between the innate and adaptive immune systems. Levamisole influences their maturation and activation, thereby shaping the subsequent T-cell response.

-

Induction of DC Maturation: Levamisole treatment of human monocyte-derived DCs increases the surface expression of maturation markers, including CD80, CD86, CD83, and HLA-DR.[7][14]

-

Cytokine Secretion: Mature DCs treated with levamisole show increased production of IL-12 p40 and IL-10.[7][15] The secretion of IL-12 is particularly important as it is a key driver of Th1 cell differentiation.[7]

-

Toll-Like Receptor (TLR) 2 Signaling: The effects of levamisole on DC cytokine production are mediated, at least in part, through the Toll-like receptor 2 (TLR2) signaling pathway.[7] Neutralization of TLR2 inhibits the levamisole-induced production of IL-12 and IL-10.[7][14] This activation subsequently engages downstream pathways like NF-κB, ERK1/2, and JNK.[7][14]

Quantitative Data Summary

The immunomodulatory effects of levamisole are often dose-dependent.[5][16] The following tables summarize quantitative data from various experimental studies.

Table 1: Dose-Dependent Effects on Immune Cells and Cytokines

| Parameter | Model System | Levamisole Concentration/Dose | Observed Effect | Reference(s) |

| Lymphocyte cAMP | Cancer Patients | 100 mg/m² (oral, 2 days) | Statistically significant decline in cAMP levels at 24 and 48 hours. | [9] |

| IL-12 p40 & IL-10 | Human Dendritic Cells | 1 µM (in vitro) | Enhanced production of both IL-12 p40 and IL-10. | [7] |

| IFN-γ Secretion | Human DC/T-cell co-culture | DCs pre-treated with 1 µM Levamisole | Higher secretion of IFN-γ compared to control. | [7] |

| IL-1, IL-6, TNF | Mouse Peritoneal Macrophages | 3 mg/kg (single oral dose) | Enhanced IL-1 production; decreased IL-6 and TNF production. | [13] |

| Serum IFN-γ | Brown Norway Rats | Dose-dependent | Rise in serum IFN-γ. | [6] |

| Serum IgE | Brown Norway Rats | Dose-dependent | Fall in serum IgE level. | [6] |

| Immune Parameters | Cancer Patients | 1.0, 2.5, 5.0, or 10.0 mg/kg | Dose-related increases in serum neopterin (B1670844) and soluble IL-2R. | [17][18] |

| Lymphocyte Proliferation | Human Lymphocytes | 0.03-33 µg/ml (in vitro) | Amplified response to antigens and mitogens. | [19] |

Table 2: Effects on Hematological Parameters in a Rat Inflammation Model

| Parameter | Dosing Regimen | Time Point | Observed Effect vs. Control | Reference(s) |

| WBC Count | Single Dose (2.5 mg/kg) | 24 h & 72 h | Significant increase | [20] |

| Lymphocyte Count | Single Dose (2.5 mg/kg) | 24 h & 48 h | Significant increase | [20] |

| Neutrophil Count | Single Dose (2.5 mg/kg) | 72 h | Significant increase | [20] |

| RBC Count | Triple Dose (2.5 mg/kg) | 48 h & 72 h | Significant decrease | [20] |

| Platelet Count | Triple Dose (2.5 mg/kg) | 48 h & 72 h | Significant decrease | [20] |

Key Experimental Protocols

In Vitro Analysis of Levamisole on Human Dendritic Cell (DC) Maturation and Function

This protocol is synthesized from methodologies described in studies investigating the direct effects of levamisole on human DCs.[7][14]

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Source: Buffy coats from healthy human donors.

-

Method: Density gradient centrifugation using Ficoll-Paque.

-

-

Generation of Monocyte-Derived DCs:

-

Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

-

Culture the monocytes for 5-7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/ml), and IL-4 (e.g., 20 ng/ml) to differentiate them into immature DCs.

-

-

Levamisole Treatment:

-

Treat the immature DCs with levamisole at a desired concentration (e.g., 1 µM) for 24-48 hours. Include a vehicle control group (e.g., PBS) and a positive control group (e.g., LPS at 10 ng/ml).

-

-

Analysis of DC Maturation Markers:

-

Harvest the treated DCs and stain with fluorescently-labeled monoclonal antibodies against surface markers (e.g., CD80, CD86, CD83, HLA-DR).

-

Analyze the expression levels using flow cytometry.

-

-

Cytokine Production Analysis:

-

Collect the culture supernatants from the treated DCs.

-

Measure the concentrations of key cytokines such as IL-12 p40 and IL-10 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

T-Cell Co-culture (Functional Assay):

-

Co-culture the levamisole-treated DCs with allogeneic naive CD4+ T-cells (isolated from a different donor).

-

After 3-5 days, measure T-cell proliferation using methods like CFSE dilution assay by flow cytometry or ³H-thymidine incorporation.

-

Measure cytokine concentrations (e.g., IFN-γ, IL-5) in the co-culture supernatant by ELISA to determine the Th1/Th2 polarization.

-

Ex Vivo Analysis of Macrophage Cytokine Production in Mice

This protocol is based on the methodology used to study the differential cytokine expression by peritoneal macrophages after in vivo levamisole administration.[13]

-

Animal Model:

-

Species: C57Bl/6J mice.

-

-

Macrophage Elicitation:

-

Administer an intraperitoneal (IP) injection of a sterile eliciting agent, such as 3% thioglycolate broth, to recruit macrophages to the peritoneal cavity.

-

-

Levamisole Administration:

-

Administer a single oral dose of levamisole (e.g., 3 mg/kg body weight) or vehicle (control) to the mice at a specified time point relative to elicitation (e.g., 1 to 4 days post-thioglycolate).

-

-

Harvesting of Peritoneal Macrophages:

-

At various time points after levamisole administration, euthanize the mice and perform a peritoneal lavage with cold sterile PBS or culture medium to collect the peritoneal exudate cells.

-

Plate the cells and allow macrophages to adhere for 2-4 hours. Wash away non-adherent cells.

-

-

Ex Vivo Stimulation and Cytokine Analysis:

-

Culture the adherent macrophages in the presence or absence of a stimulant like lipopolysaccharide (LPS).

-

After a defined incubation period (e.g., 24 hours), collect the culture supernatants.

-

Measure the bioactivity or concentration of cytokines such as IL-1, IL-6, and TNF using specific bioassays or ELISA.

-

Mandatory Visualizations

Signaling Pathway in Dendritic Cells

Caption: Levamisole signaling in Dendritic Cells via TLR2.

Experimental Workflow for DC-T Cell Co-Culture Assay

Caption: Workflow for assessing Levamisole's effect on T-cell activation.

Logical Relationship of Th1/Th2 Immune Balance Shift

Caption: Levamisole-induced shift towards a Th1 immune response.

References

- 1. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Levamisole in the adjuvant treatment of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunomodulatory effects of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. leprosy-information.org [leprosy-information.org]

- 7. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jidc.org [jidc.org]

- 9. Immunotherapy with levamisole: early decrease of cAMP levels in lymphocytes from treated cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.tau.ac.il [cris.tau.ac.il]

- 11. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mode of action of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Levamisole causes differential cytokine expression by elicited mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]

- 16. Adjuvant treatment with levamisole in cancer: a review of experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dose-related immunologic effects of levamisole in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Modulating effects of levamisole (NSC-177023) on human lymphocyte response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Biochemical Properties of Levamisole Phosphate for Research Use: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Levamisole (B84282) is a synthetic imidazothiazole derivative, first developed in 1966 as a potent anthelmintic agent for treating parasitic worm infections in both humans and animals.[1][2][3] Beyond its antiparasitic properties, subsequent research has revealed its significant immunomodulatory effects and its specific role as an enzyme inhibitor, leading to its investigation in cancer therapy and autoimmune diseases.[1][4][5] Levamisole phosphate (B84403) is the phosphate salt of Levamisole, often utilized in various formulations for administration.[][7] This guide provides a comprehensive overview of the core biochemical properties of Levamisole, focusing on its mechanisms of action, relevant quantitative data, and established experimental protocols for research applications.

Physicochemical Properties

Levamisole is typically used in its base form or as a hydrochloride or phosphate salt, each with distinct physical properties.[7] The levorotatory enantiomer, Levamisole, is the biologically active form, whereas the racemic mixture is known as Tetramisole.[2]

Table 1: Physicochemical Properties of Levamisole and Its Salts

| Property | Levamisole Base | Levamisole Hydrochloride | Levamisole Phosphate |

|---|---|---|---|

| IUPAC Name | (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][2][8]thiazole[1] | (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][2][8]thiazole;hydrochloride | (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole;phosphate |

| Molecular Formula | C₁₁H₁₂N₂S[1] | C₁₁H₁₂N₂S · HCl[9] | C₁₁H₁₅N₂O₄PS[10] |

| Molecular Weight | 204.29 g/mol [1][2] | 240.8 g/mol [9] | 302.28 g/mol |

| CAS Number | 14769-73-4[1] | 16595-80-5[11] | 32093-35-9[12] |

| Melting Point | 60-61.5 °C[11][13] | 227-229 °C[11][13] | Not specified |

| Water Solubility | Insoluble[11][13] | High (210 mg/mL)[1][14] | Soluble |

Core Biochemical Mechanisms of Action

Levamisole exerts its biological effects through three primary mechanisms: inhibition of alkaline phosphatase, modulation of nicotinic acetylcholine (B1216132) receptors, and stimulation of the immune system.

Inhibition of Alkaline Phosphatase (ALP)

Levamisole is a well-characterized, potent, and stereospecific inhibitor of most alkaline phosphatase isoenzymes.[8][15]

-

Mechanism of Inhibition: Levamisole acts as a reversible and uncompetitive inhibitor .[8][15] This means it binds only to the enzyme-substrate (E-S) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex.[8][16] This mode of inhibition is distinct from competitive inhibitors, which bind to the enzyme's active site directly.

-

Isoenzyme Specificity: A key feature of Levamisole for research is its differential inhibition of ALP isoenzymes. It strongly inhibits tissue-nonspecific alkaline phosphatase (TNAP), which is found in liver, bone, kidney, and spleen.[8][15][17] However, it only barely affects the intestinal (IAP) and placental (PLAP) isoenzymes.[8][18] This specificity allows researchers to use Levamisole to distinguish between different ALP activities in tissue samples.

References

- 1. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levamisole - Wikipedia [en.wikipedia.org]

- 3. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bdvets.org [bdvets.org]

- 5. Levamisole: known effects on the immune system, clinical results, and future applications to the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. academic.oup.com [academic.oup.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. This compound | C11H15N2O4PS | CID 198119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 12. This compound | 32093-35-9 [chemicalbook.com]

- 13. Levamisole Base CAS 14769-73-4 Levamisole Hydrochloride API, Raw Material Powder CAS 16595-80-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 14. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]

- 15. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

Levamisole Phosphate: An In-depth Technical Guide to its Uncompetitive Inhibition of Alkaline Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaline phosphatases (ALPs) are a group of ubiquitously expressed ectoenzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at an alkaline pH.[1] These enzymes are critical to a multitude of physiological processes, including bone mineralization, cellular signal transduction, and phosphate homeostasis.[2][3] In humans, four main isozymes are expressed: tissue-nonspecific ALP (TNAP) found in the liver, bone, and kidney, and the tissue-specific intestinal (IAP), placental (PLAP), and germ cell (GCAP) ALPs.[1] The dysregulation of ALP activity has been implicated in various pathologies, making it a significant therapeutic target.

Levamisole (B84282), an imidazothiazole derivative, is a well-characterized stereospecific inhibitor of alkaline phosphatase.[4] It exhibits potent and selective inhibition of the tissue-nonspecific isoenzymes (liver/bone/kidney) while having a significantly weaker effect on the intestinal and placental forms.[4][5] This technical guide provides a comprehensive overview of levamisole phosphate as an uncompetitive inhibitor of alkaline phosphatase, detailing its mechanism of action, providing quantitative data on its inhibitory effects, outlining experimental protocols for its characterization, and illustrating its impact on cellular signaling pathways.

Mechanism of Action: Uncompetitive Inhibition

Levamisole acts as a reversible and uncompetitive inhibitor of alkaline phosphatase.[6] This mode of inhibition is distinct in that the inhibitor binds exclusively to the enzyme-substrate (ES) complex and not to the free enzyme. The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of the substrate to product, thereby reducing the catalytic activity of the enzyme. A key characteristic of uncompetitive inhibition is that both the maximum velocity (Vmax) and the Michaelis constant (Km) are decreased, but the ratio of Km/Vmax remains constant.

The proposed mechanism suggests that levamisole forms a complex with the phosphoenzyme intermediate, which is a critical step in the catalytic cycle of alkaline phosphatase.[4] This interaction is stereospecific, with the L-isomer of tetramisole (B1196661) (levamisole) being the active inhibitor, while the D-isomer (dexamisole) exhibits no significant inhibitory activity.[7]

Mechanism of uncompetitive inhibition of alkaline phosphatase by levamisole.

Quantitative Data on Levamisole Inhibition

The inhibitory potency of levamisole against various alkaline phosphatase isozymes has been quantified through the determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data from various studies.

| Parameter | Enzyme Source | Value | pH | Reference |

| Ki | Human Liver ALP | 2.8 x 10⁻⁶ M | 10.5 | [8] |

| Ki | Bovine Milk Fat Globule Membranes | 45 ± 6 µM | - | [6] |

| Ki | Fetal Rat Calvaria Cells | 45 µM | 7.8 | [7] |

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Bovine Milk Fat Globule Membranes | 49 ± 23 µM | [6] |

Experimental Protocols

General Alkaline Phosphatase Activity Assay with Levamisole

This protocol describes a colorimetric assay to determine the inhibitory effect of levamisole on ALP activity using p-Nitrophenyl Phosphate (pNPP) as a substrate.

Reagents:

-

ALP buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

Substrate solution (e.g., p-Nitrophenyl Phosphate (pNPP) in ALP buffer)

-

Levamisole stock solution (in water or DMSO) and serial dilutions

-

ALP enzyme solution

-

Stop solution (e.g., 3 M NaOH)

Procedure:

-

Pipette the ALP enzyme solution into the wells of a microplate.

-

Add different concentrations of levamisole to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.[6]

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the product (p-Nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of ALP inhibition for each levamisole concentration relative to the uninhibited control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]

Determination of the Inhibition Constant (Ki) for Uncompetitive Inhibition

This protocol outlines the steps to determine the Ki value for levamisole as an uncompetitive inhibitor.

Procedure:

-

Perform the ALP activity assay as described above, but with varying concentrations of both the substrate (pNPP) and the inhibitor (levamisole).

-

For each inhibitor concentration (including zero), measure the initial reaction velocity (V₀) at different substrate concentrations.

-

Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

For uncompetitive inhibition, the resulting plots should yield a series of parallel lines.

-

Determine the apparent Vmax (Vmax_app) and apparent Km (Km_app) from the y-intercept (1/Vmax_app) and x-intercept (-1/Km_app) of each line.

-

The Ki can be determined by replotting the y-intercepts (1/Vmax_app) against the inhibitor concentration [I]. The x-intercept of this secondary plot will be -Ki. Alternatively, Ki can be calculated from the equation: Vmax_app = Vmax / (1 + [I]/Ki).

Workflow for determining the Ki of levamisole.

Impact on Cellular Signaling Pathways

Alkaline phosphatase plays a crucial role in various signaling pathways, primarily by modulating the phosphorylation state of key signaling molecules. By inhibiting ALP, levamisole can indirectly influence these pathways. One such pathway is the PI3K/Akt/GSK-3β/β-catenin signaling cascade, which is involved in cell proliferation, differentiation, and survival.

In the context of osteochondral regeneration, mechanosignaling can lead to an increase in ALP activity.[9] ALP, in turn, can influence the extracellular matrix and activate downstream signaling. Inhibition of ALP by levamisole would be expected to dampen this signaling cascade.

References

- 1. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. welltchemicals.com [welltchemicals.com]

- 3. What are Alkaline phosphatase modulators and how do they work? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Historical Deep Dive: Levamisole Phosphate's Dual Role in Oncology and Helminthology

For Immediate Release

This technical guide delves into the historical applications of Levamisole (B84282) phosphate (B84403), a synthetic imidazothiazole derivative, tracing its journey from a widely used anthelmintic to its exploration as an immunomodulatory agent in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of key historical studies, quantitative data, and the molecular mechanisms that defined its use in these distinct fields.

Executive Summary

Levamisole, first synthesized in 1966, initially gained prominence as a potent and broad-spectrum anthelmintic for both human and veterinary use. Its mechanism of action in helminths, a nicotinic acetylcholine (B1216132) receptor agonist causing spastic paralysis, was well-established. By the 1970s, researchers discovered its immunomodulatory properties, leading to extensive investigation as an adjuvant therapy in various cancers. This guide provides a detailed retrospective of this dual history, presenting key clinical trial data in oncology and efficacy studies in helminthology in a structured format. It further outlines the experimental protocols of seminal studies and visualizes the core signaling pathways through detailed diagrams.

Levamisole in Cancer Research: An Immunomodulatory Approach

Levamisole was investigated as an adjuvant therapy for several cancers, most notably colorectal, breast, lung, and malignant melanoma. The underlying hypothesis was that its immunomodulatory effects could restore a compromised immune system in cancer patients, thereby enhancing their ability to fight the disease.

Quantitative Data from Key Clinical Trials

The following tables summarize the results of several key clinical trials investigating Levamisole in various cancers.

Table 1: Adjuvant Therapy in Colon Cancer

| Trial/Study | Treatment Arms | Number of Patients | Key Findings | Reference |

| Moertel et al. (1990) | 1. Observation 2. Levamisole + 5-Fluorouracil (5-FU) 3. Levamisole alone (Stage C only) | 1296 (929 eligible for 5-year analysis) | Levamisole + 5-FU reduced recurrence rate by 40% (P < 0.0001) and death rate by 33% (P = 0.0007) in Stage C patients. Levamisole alone showed no significant benefit. | [1][2] |

| O'Connell et al. | 1. Standard-dose Levamisole + 5-FU + Leucovorin 2. High-dose Levamisole + 5-FU + Leucovorin | 878 | No significant differences in disease-free survival or overall survival between the two groups. High-dose levamisole was associated with severe gastrointestinal and neurologic side effects. | [3] |

| Norwegian Gastrointestinal Cancer Group | 1. Surgery alone 2. 5-FU + Levamisole | 425 | No significant overall survival difference. Subgroup of Stage III colon cancer showed significant improvement in DFS (58% vs. 37%, p=0.012) and CSS (65% vs. 47%, p=0.032) with chemotherapy. |

Table 2: Adjuvant Therapy in Breast Cancer

| Trial/Study | Treatment Arms | Number of Patients | Key Findings |

| Klefstrom and Nuortio | 1. Doxorubicin, Vincristine, Cyclophosphamide (VAC) + Levamisole 2. VAC + Placebo | 101 | Higher response rate in the levamisole group (63%) compared to placebo (47%). Significantly higher survival rate in the levamisole group. |

| Southeastern Cancer Study Group | 1. Cyclophosphamide, Doxorubicin, 5-FU + Levamisole 2. Cyclophosphamide, Doxorubicin, 5-FU + Placebo | 97 | No significant difference in response rate, duration of disease control, or survival between the groups. |

Table 3: Adjuvant Therapy in Malignant Melanoma

| Trial/Study | Treatment Arms | Number of Patients | Key Findings | Reference |

| Quirt et al. (NCIC CTG) | 1. Levamisole 2. BCG 3. BCG + Levamisole 4. Observation | 543 | Levamisole group had an estimated 29% reduction in both death rate (P = 0.08) and recurrence rate (P = 0.09) compared to observation. | [4] |

| Spitler et al. | 1. Levamisole 2. Placebo | 203 | No significant difference in disease-free interval, time to visceral metastasis, or survival between the two groups. | [5][6] |

| Loutfi et al. | 1. Levamisole 2. Placebo | 156 (137 evaluable) | No significant difference in disease-free survival or overall survival. A trend towards delayed appearance of distant metastases in the levamisole group was noted. | [7] |

Experimental Protocols

2.2.1 Adjuvant Therapy for Resected Stage C Colon Carcinoma (Moertel et al., 1990)

-

Patient Population: Patients with surgically resected Stage C (regional lymph node involvement) colon carcinoma.

-

Treatment Regimen:

-

Levamisole + 5-FU Arm: Levamisole 50 mg orally three times a day for 3 days, repeated every 2 weeks for 1 year. 5-FU 450 mg/m² intravenously daily for 5 days, then weekly for 48 weeks, starting 28 days after the initial 5-day course.

-

Levamisole Alone Arm: Levamisole 50 mg orally three times a day for 3 days, repeated every 2 weeks for 1 year.

-

Control Arm: Observation only.

-

-

Outcome Measures: The primary endpoints were cancer recurrence and overall survival.[1][2]

-

Statistical Analysis: The rates of recurrence and death were compared among the treatment groups using statistical methods appropriate for time-to-event data.

2.2.2 Adjuvant Therapy for Malignant Melanoma (Quirt et al.)

-

Patient Population: Patients with completely resected malignant melanoma at high risk of recurrence.

-

Treatment Regimen:

-

Levamisole Arm: Levamisole 2.5 mg/kg on two consecutive days weekly for 3 years.

-

BCG Arm: Bacillus Calmette-Guérin (BCG) for 3 years.

-

Alternating Arm: 8-week courses of BCG and levamisole alternated for 3 years.

-

Control Arm: Clinical assessment at the same frequency as the treatment groups.

-

-

Outcome Measures: The primary endpoints were the rate of death and the rate of recurrence.

-

Statistical Analysis: The percentage reduction in the death rate and recurrence rate was calculated using the Cox proportional hazards model, adjusted for age, sex, and stage.[4]

Signaling Pathways in Cancer Immunomodulation

Levamisole's immunomodulatory effects are complex and not fully elucidated, but are thought to involve the stimulation of T-cells and macrophages. Recent studies suggest a mechanism involving the activation of dendritic cells (DCs).

Levamisole in Helminth Research: A Potent Anthelmintic

Levamisole's primary and most established use is as an anthelmintic agent against a variety of nematode parasites in both humans and animals.

Quantitative Data from Efficacy Studies

The following tables summarize the results of key efficacy studies of Levamisole against common helminths.

Table 4: Efficacy Against Ascaris lumbricoides

| Study | Host | Treatment | Number of Subjects | Cure Rate (%) | Egg Reduction Rate (%) | Reference |

| Multicenter Controlled Evaluation | Human (mostly children) | Levamisole (50-150 mg single dose) | 830 | 91 | 98 | [8] |

| An evaluation of levamisole | Human (children) | Levamisole (single dose) | 453 | 92 | 98 | [9] |

| Clinical trial in Iran | Human (10-20 years) | Levamisole ('Ketrax') | 64 | 98.4 (at 2 weeks) | Not Reported | [10] |

Table 5: Efficacy Against Other Helminths in Swine

| Study | Helminth Species | Treatment | Number of Pigs | Efficacy (%) | Reference |

| Field Experiment | Metastrongylus spp. (Lungworm) | Levamisole in feed (8 mg/kg) | 5 | 99.6 | [11] |

| Field Experiment | Ascaris suum | Levamisole in feed (8 mg/kg) | 5 | 100 | [11] |

| Field Experiment | Trichuris suis | Levamisole in feed (8 mg/kg) | 5 | 100 | [11] |

| Field Experiment | Metastrongylus spp. (Lungworm) | Levamisole in water (8 mg/kg) | 5 | 99.5 | [11] |

| Field Experiment | Ascaris suum | Levamisole in water (8 mg/kg) | 5 | 100 | [11] |

| Field Experiment | Trichuris suis | Levamisole in water (8 mg/kg) | 5 | 91 | [11] |

| Efficacy Study | Oesophagostomum dentatum (adult) | Levamisole HCl (7.5 mg/kg, subcutaneous) | Not specified | 79.1 - 96.3 | [12] |

| Efficacy Study | Oesophagostomum dentatum (immature) | Levamisole HCl (7.5 mg/kg, subcutaneous) | Not specified | 83.6 - 99.4 | [12] |

| Efficacy Study | Oesophagostomum dentatum (larval) | Levamisole HCl (7.5 mg/kg, subcutaneous) | Not specified | 64.7 - 91.6 | [12] |

Experimental Protocols

3.2.1 Treatment of Ascariasis in Children (Multicenter Controlled Evaluation)

-

Study Population: Primarily children with Ascaris lumbricoides infection, often mixed with other nematode infections.

-

Treatment Regimen: A single oral dose of Levamisole ranging from 50 to 150 mg.

-

Method of Assessment: Efficacy was determined by quantitative coproparasitological methods (egg counts) before and after treatment. Cure was defined by the absence of eggs in post-treatment stool samples.

-

Comparator Groups: Pyrantel, piperazine, and placebo.[8]

3.2.2 Anthelmintic Trial in Experimentally Infected Pigs

-

Animal Model: Pigs naturally infected with Ascaris suum and Trichuris suis and experimentally infected with Metastrongylus spp.

-

Treatment Regimen: Levamisole administered at a rate of 8 mg per kilogram of body weight, either in the feed or in the drinking water, 35 days post-infection with lungworm larvae.

-

Method of Assessment: Efficacy was determined by post-mortem worm counts compared to an untreated control group.

-

Outcome Measures: Percentage reduction in worm burden for each helminth species.[11]

Signaling Pathway in Helminths

Levamisole's anthelmintic action is mediated through its agonistic effect on nicotinic acetylcholine receptors (nAChRs) in the muscle cells of nematodes. This leads to sustained muscle contraction and spastic paralysis, resulting in the expulsion of the worm from the host.

Conclusion

The history of Levamisole phosphate is a compelling example of a drug with divergent applications. While its role as an anthelmintic is well-established and continues in veterinary medicine, its journey in cancer therapy has been more complex. Initial promising results as an immunomodulatory adjuvant, particularly in colon cancer, were not consistently replicated in subsequent, larger trials, and its use in oncology has largely been discontinued. This guide provides a historical snapshot of the key scientific investigations that defined the dual therapeutic explorations of this intriguing molecule. The detailed data and protocols presented herein serve as a valuable resource for understanding the trajectory of Levamisole research and may offer insights for future drug development endeavors.

References

- 1. Levamisole and fluorouracil for adjuvant therapy of resected colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorouracil plus levamisole as effective adjuvant therapy after resection of stage III colon carcinoma: a final report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Improved survival in patients with poor-prognosis malignant melanoma treated with adjuvant levamisole: a phase III study by the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized trial of levamisole versus placebo as adjuvant therapy in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized trial of levamisole versus placebo as adjuvant therapy in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Double blind randomized prospective trial of levamisole/placebo in stage I cutaneous malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Levamisole in ascariasis. A multicenter controlled evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An evaluation of levamisole for treatment of ascariasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy of levamisole hydrochloride administered subcutaneously against Oesophagostomum dentatum infection in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Levamisole Phosphate's Effect on T-Cell Activation and Proliferation: An In-depth Technical Guide

Abstract

Levamisole (B84282) is a synthetic imidothiazole derivative with a complex immunomodulatory profile. Historically viewed as an immunostimulant, substantial recent evidence reveals its role as a direct suppressor of T-cell activation and proliferation. This guide provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and key experimental methodologies defining levamisole's interaction with T-lymphocytes. The primary mechanisms of its immunosuppressive action involve the induction of a p53-dependent DNA damage response, leading to cell cycle arrest and apoptosis, and the inhibition of the JAK/STAT and Toll-like Receptor (TLR) signaling pathways. These actions result in a significant reduction in CD4+ and CD8+ T-cell proliferation, a decrease in pro-inflammatory cytokine production, and an altered T-cell subset balance. This document synthesizes current findings for researchers, scientists, and drug development professionals.

Introduction

Originally developed as an anthelmintic agent, levamisole has been repurposed for various immunological applications, including as an adjuvant therapy for colon cancer.[1] Its effects on the immune system have been a subject of debate, with studies reporting both immunostimulatory and immunosuppressive outcomes.[1] This discrepancy is likely due to variations in dosage and the specific context of immune stimulation.[2][3] Recent mechanistic studies, however, have increasingly characterized levamisole as a direct inhibitor of T-cell function. This guide consolidates the current understanding of its molecular interactions with T-cells, focusing on the signaling pathways it modulates and its quantitative impact on T-cell activation and proliferation.

Core Mechanisms of Action on T-Lymphocytes

Levamisole exerts its influence on T-cells primarily through two direct, suppressive signaling pathways. A third, indirect mechanism involving antigen-presenting cells has also been described.

Direct Immunosuppression via p53-Dependent DNA Damage Response

A primary mechanism of levamisole's action is the induction of DNA damage in T-cells.[4][5][6] This triggers a classic DNA damage response pathway, leading to a significant suppression of T-cell function. Treatment with levamisole results in a mid-S phase cell cycle arrest, which is accompanied by the formation of γH2AX-foci, a key marker of DNA double-strand breaks.[4][5][6]

This DNA damage activates a cascade involving the phosphorylation of checkpoint kinase 1 (CHK1) and the tumor suppressor protein p53.[4][5][6] Phosphorylated p53 is stabilized and upregulates the expression of its target genes, including FAS, which encodes the Fas receptor (also known as CD95).[4][5][6] The increased presence of the Fas receptor on the T-cell surface sensitizes the cells to Fas-mediated apoptosis, contributing to the overall reduction in T-cell numbers upon activation.[4][5]

Inhibition of Pro-inflammatory Signaling Pathways

Levamisole has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Toll-like Receptor (TLR) signaling pathways.[1][7][8] Virtual binding analyses identified JAK1/2 and TLR7 as molecules with high docking scores for levamisole, suggesting a direct interaction.[7][8] Inhibition of these pathways curtails the activation and proliferation of T-cells and reduces the expression of downstream molecules and pro-inflammatory cytokines, such as IFN-α and TNF-α.[7] This mechanism is particularly relevant in the context of autoimmune diseases where these pathways are often hyperactivated.

Indirect Effects via Antigen-Presenting Cells (APCs)

In contrast to its direct suppressive effects on T-cells, some studies report that levamisole can indirectly promote a T-cell response. It has been observed to induce the maturation of human monocyte-derived dendritic cells (DCs), upregulating cell-surface markers like CD80, CD86, and CD83.[9][10] These mature DCs increase the production of IL-12 and IL-10 and can enhance the activation of naive T-cells towards a Type 1 helper (Th1) immune response, characterized by higher secretion of IFN-γ.[9][10] This action appears to be mediated through TLR2 signaling on the DCs.[9][10] This highlights the complexity of levamisole's immunomodulatory role, which can be influenced by the target cell type.

Quantitative Effects on T-Cell Function

The immunosuppressive effects of levamisole on T-cell function have been quantified across several studies, focusing on proliferation, activation marker expression, cytokine secretion, and T-cell subset distribution.

T-Cell Proliferation

Levamisole significantly inhibits the proliferation of both CD4+ and CD8+ T-cells following activation. The effect is dose-dependent.

| Parameter | T-Cell Type | Levamisole Concentration | Incubation | Result | Reference |

| Proliferation | Human CD3+, CD4+, CD8+ | 1 mM | 72h | Significantly decreased proliferation | [4][5] |

| Proliferation | Human CD4+CD25- | 8, 40, 200 µg/ml | 72h | Significantly suppressed proliferation | [7][11] |

| Proliferation | Human Lymphocytes | 25, 100 µg/ml | - | Inhibitory to PHA- and SEB-stimulated cultures | [2][3] |

| Proliferation | Human T-Cells | 1 - 100 µM | 72h | No significant effect | [5] |

T-Cell Activation

The expression of early activation markers on T-cells is downregulated by levamisole treatment.

| Parameter | T-Cell Type | Levamisole Concentration | Incubation | Result | Reference |

| CD69 Expression | Human T-Cells | 1 mM | 24h | Decreased expression | [4][5] |

Cytokine Secretion Profile

Levamisole alters the cytokine profile of activated T-cells, generally reducing pro-inflammatory cytokines while increasing Th2-associated cytokines.

| Cytokine | Effect of Levamisole | Reference |

| IL-2 | Decreased | [4][5] |

| TNF-α | Decreased | [4][5] |

| IFN-γ | Decreased | [4][5] |

| IL-10 | Decreased | [4][5] |

| IL-4 | Increased | [4][5][6] |

| IL-13 | Increased | [4][5][6] |

T-Cell Subsets

Levamisole treatment can alter the balance of T-cell subsets, notably by promoting regulatory T-cells (Tregs).

| T-Cell Subset | Model | Levamisole Treatment | Result | Reference |

| CD4+ T-cells | Murine BM failure model | 20 mg/kg daily | Percentage reduced | [7] |

| CD8+ T-cells | Murine BM failure model | 20 mg/kg daily | No significant change | [7] |

| CD4+Foxp3+ Tregs | Murine BM failure model | 20 mg/kg daily | Percentage significantly increased | [7] |

| Tregs | Human in vitro | Low and medium doses | Percentage elevated | [7][11] |

Key Experimental Protocols

Reproducing the findings on levamisole's effects requires standardized experimental procedures. Below are detailed methodologies for key assays.

T-Cell Proliferation Assay (Dye Dilution Method)

This protocol is used to measure the number of cell divisions a T-cell population undergoes.

-

T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. T-cells (CD3+) or specific subsets (e.g., CD4+CD25-) can be further purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Dye Labeling: Resuspend the purified T-cells at a concentration of 1 x 10^6 cells/mL in PBS. Add a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or Cell Trace Violet to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium supplemented with 10% FBS.

-

Cell Culture and Stimulation: Wash the labeled cells twice and resuspend in complete RPMI medium. Plate the cells in a 96-well plate. Activate the T-cells using either plate-bound anti-CD3 antibodies (1-5 µg/mL) and soluble anti-CD28 antibodies (1 µg/mL) or anti-CD3/CD28-coated Dynabeads at a 1:2 bead-to-cell ratio.[4][5][7]

-

Levamisole Treatment: Add levamisole phosphate (B84403) at the desired final concentrations (e.g., 8, 40, 200 µg/mL or 1 mM) to the appropriate wells at the beginning of the culture.[4][5][7] Include a solvent-only control (e.g., PBS).

-

Incubation: Culture the cells for 72 hours in a humidified incubator at 37°C with 5% CO2.[4][5][7][11]

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8) if required. Analyze the cells using a flow cytometer. Proliferation is measured by the serial halving of the dye's fluorescence intensity in daughter cells. The division index can be calculated using appropriate software.

References

- 1. benchchem.com [benchchem.com]

- 2. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways [frontiersin.org]

Unraveling the Molecular Interactions of Levamisole Phosphate: A Technical Guide to its Cellular Targets and Pathways

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Identifying the Molecular Targets of Levamisole (B84282) Phosphate in Cellular Pathways

This technical guide provides a comprehensive overview of the known molecular targets of Levamisole phosphate, a synthetic imidazothiazole derivative with a multifaceted pharmacological profile. Initially developed as an anthelmintic, its immunomodulatory, anti-cancer, and anti-angiogenic properties have garnered significant scientific interest. This document details the cellular pathways affected by Levamisole, presents quantitative data on its interactions, outlines key experimental protocols for target identification and validation, and provides visual representations of the underlying molecular mechanisms.

Primary Molecular Targets of this compound

Levamisole's diverse physiological effects stem from its interaction with several key molecular targets. The primary and most well-characterized targets are nicotinic acetylcholine (B1216132) receptors and alkaline phosphatases. Emerging evidence also points to its significant role in modulating immune responses through Toll-like receptors and in inhibiting angiogenesis, likely via the VEGF signaling pathway.

Nicotinic Acetylcholine Receptors (nAChRs)

Levamisole's anthelmintic activity is primarily due to its action as a selective agonist at the nicotinic acetylcholine receptors on the muscle cells of nematodes.[1][2] This leads to depolarization, spastic paralysis, and subsequent expulsion of the parasite.[1] Levamisole also acts as an allosteric modulator of human neuronal nAChRs, including the α3β2 and α3β4 subtypes.[3][4] At micromolar concentrations, it can potentiate responses to acetylcholine, while millimolar concentrations tend to be inhibitory.[3][5]

Alkaline Phosphatases (ALPs)

Levamisole is a well-established reversible and uncompetitive inhibitor of several alkaline phosphatase isoenzymes, particularly the tissue-nonspecific (TNAP), liver, and bone isoforms.[1][6] It does not, however, significantly inhibit the intestinal or placental isoenzymes.[7] This inhibition is stereospecific and is thought to contribute to some of its physiological effects.[6]

Toll-like Receptor 2 (TLR-2)

A crucial target for Levamisole's immunomodulatory effects is the Toll-like receptor 2 (TLR-2) on the surface of dendritic cells (DCs).[8][9] Activation of TLR-2 by Levamisole initiates a signaling cascade that leads to the maturation and activation of these key antigen-presenting cells.

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

Evidence suggests that Levamisole possesses anti-angiogenic properties by inhibiting the VEGF signaling pathway.[10][11] While a direct molecular target within this pathway has not been definitively identified, studies show that Levamisole treatment of endothelial cells results in a phenotype consistent with the inhibition of VEGF-mediated differentiation.[10][12]

Cellular Pathways Modulated by this compound

The interaction of Levamisole with its molecular targets triggers a cascade of events that modulate several critical cellular pathways.

Immunomodulatory Pathways

Levamisole is widely recognized for its ability to restore depressed immune function. A key mechanism is the activation of dendritic cells via TLR-2. This leads to the upregulation of co-stimulatory molecules such as CD80, CD86, and CD83, as well as HLA-DR.[8][9] This activation also stimulates the production of cytokines, notably Interleukin-12 (IL-12) and Interleukin-10 (IL-10).[8] The downstream signaling involves the activation of the Nuclear Factor-kappa B (NF-κB), Extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK) pathways.[8][9] This cascade ultimately promotes a T-helper 1 (Th1) type immune response, which is crucial for cell-mediated immunity.[8] In the context of aplastic anemia, Levamisole is also suggested to regulate the JAK/STAT and TLR7 signaling pathways.

Immunomodulatory Pathway of Levamisole via TLR-2 Activation.

Anti-Angiogenic Pathway

Levamisole inhibits angiogenesis both in vitro and in vivo.[4] The proposed mechanism involves the disruption of the VEGF signaling pathway in endothelial cells.[10] This inhibition prevents the differentiation of endothelial cells into capillary-like structures, a critical step in the formation of new blood vessels.[10][11]

References

- 1. Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of levamisole and other angiogenesis inhibitors on angiogenesis and endothelial cell morphology in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levamisole inhibits angiogenesis in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. The anthelmintic levamisole is an allosteric modulator of human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and characterization of novel nicotinic receptor‐associated proteins in Caenorhabditis elegans | The EMBO Journal [link.springer.com]

- 8. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Levamisole enhances immune response by affecting the activation and maturation of human monocyte‐derived dendritic cells | Semantic Scholar [semanticscholar.org]

- 10. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ibidi.com [ibidi.com]

- 12. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and In Vivo Metabolism of Levamisole Phosphate: A Technical Guide

Introduction

Levamisole (B84282), a synthetic imidazothiazole derivative, is a pharmaceutical agent with a history of use as an anthelmintic for treating parasitic worm infections in both veterinary and human medicine.[1][2] It operates as a nicotinic receptor agonist in nematode muscles, causing spastic paralysis and subsequent expulsion of the parasite.[3] Beyond its antiparasitic action, levamisole has been recognized for its immunomodulatory properties, restoring depressed immune function by stimulating T-cell activation and proliferation.[3][4] This has led to its investigation and use as an adjuvant in cancer therapy, notably in combination with 5-fluorouracil (B62378) (5-FU) for colorectal cancer.[4][5] Understanding the in vivo journey of Levamisole—its absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing therapeutic regimens and ensuring safety. This technical guide provides a comprehensive overview of the pharmacokinetics and in vivo metabolism of levamisole, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

Levamisole is characterized by rapid absorption and extensive metabolism following administration.[1][6] The pharmacokinetic profile can vary significantly between species and is influenced by the route of administration.[2][7]

Absorption: Levamisole is readily absorbed from the gastrointestinal tract after oral administration, with peak plasma concentrations typically observed within 1.5 to 4 hours in humans.[1][6][8] Studies in animals show rapid absorption following oral, intramuscular (IM), and subcutaneous (SC) routes.[2][6] Intramuscular and subcutaneous injections generally lead to faster absorption and higher peak plasma levels compared to oral or dermal applications.[2] The bioavailability of oral levamisole in fasting dogs was found to be approximately 64%, which was reduced when administered with food.[9]

Distribution: Levamisole exhibits a relatively high volume of distribution, indicating that it is widely distributed throughout the body tissues.[10][11] In rabbits, the volume of distribution at steady state (Vd(ss)) ranged from 2735 to 3879 ml/kg.[10] In chukar partridges, the Vd(ss) was 1.91 L/kg following intravenous administration.[12]

Metabolism: Levamisole undergoes extensive and rapid metabolism, primarily in the liver.[1][8] Consequently, only a small fraction of the administered dose is found as the unchanged parent drug in plasma and urine.[1][6] In humans, unchanged levamisole accounted for only about one-third of the total radioactivity in plasma after an oral dose.[6] The metabolic process involves multiple pathways, including hydroxylation of the aromatic ring and hydrolysis of the thiazolidine (B150603) ring.[2][13] One of its major metabolites is p-hydroxylevamisole, which is largely excreted as a glucuronide conjugate.[8] Another notable metabolite is aminorex, which has amphetamine-like stimulant effects.[3][14]

Excretion: The elimination of levamisole and its metabolites occurs predominantly through the kidneys.[1][2] In humans, approximately 70% of the drug is excreted via urine over three days, with only about 5% being the unchanged parent drug.[1] In rats, excretion is rapid, with metabolites being almost equally distributed between urine and feces.[6] The plasma elimination half-life in humans is relatively short, ranging from 3 to 6 hours.[1][8] The half-life of its metabolites is significantly longer, at around 16 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of levamisole across various species and study conditions.

Table 1: Pharmacokinetic Parameters of Levamisole in Humans

| Population | Dose | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | % Excreted in Urine (Unchanged) | Reference |

| Healthy Volunteers | 150 mg | Oral | 1.5 | 716.7 ± 217.5 | 5.6 ± 2.5 | 3.2 ± 2.9 | [8] |

| Healthy Volunteers | 150 mg | Oral | 2 - 4 | 500 | - | Small amounts | [6] |

| General | - | Oral | 1.5 - 2 | - | 3 - 4 | ~5% | [1] |

| Advanced Cancer Patients | 100 mg/m² | Oral | 1.5 (range 1-6) | 1000 (range 600-1300) | - | 2 - 5% | [15] |

| Children with SSNS | 2.5 mg/kg | Oral | 1.65 | 438.3 | 2.60 | - | [16] |

| Human (oral admin.) | 100 mg | Oral | - | - | - | 0.5% | [14][17] |

| SSNS: Steroid-Sensitive Nephrotic Syndrome |

Table 2: Comparative Pharmacokinetic Parameters of Levamisole in Animals

| Species | Dose | Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (F) | Reference |

| Dogs (fasting) | - | Oral | - | - | 1.8 (IV) | 64% | [9] |

| Dogs (fed) | - | Oral | - | - | 1.8 (IV) | 49% | [9] |

| Rabbits | 12.5 - 20.0 mg/kg | IV | - | - | ~1.15 | - | [10] |

| Chukar Partridges | 20 mg/kg | IV | - | - | 1.92 | - | [12] |

| Chukar Partridges | 20 mg/kg | IM | 0.25 | 5.32 | 2.94 | 66.16% | [12] |

| Chukar Partridges | 20 mg/kg | SC | 0.25 | 4.65 | 2.97 | 58.48% | [12] |

| Pigs | 10 mg/kg | Oral | - | - | 9.3 | - | [18] |

| Pigs | 7.5 mg/kg | IM | - | - | 6.9 | Higher than oral | [18] |

| Sheep | 7.5 mg/kg | Oral | - | 1.886 ± 0.028 | - | - | [11] |

| Sheep | 7.5 mg/kg | SC | - | 1.963 ± 0.019 | - | - | [11] |

| Calculated from mean residence time | |||||||

| **Cmax for liposomal formulation was higher |

In Vivo Metabolism Pathways

Levamisole is subject to extensive hepatic biotransformation. Two primary metabolic pathways have been identified: oxidation of the imidazothiazole ring and hydrolysis of the thiazolidine ring.[2] Aromatic hydroxylation leads to the formation of p-hydroxylevamisole, a major metabolite that is subsequently conjugated with glucuronic acid before excretion.[8] Hydrolysis of the thiazolidine ring results in a mercaptoethyl intermediate.[2] Additionally, levamisole can be converted to aminorex, a metabolite with stimulant properties.[14][17]

Caption: Major metabolic pathways of Levamisole in vivo.

Experimental Methodologies

Detailed experimental design is crucial for accurate pharmacokinetic analysis. Below are representative protocols derived from published studies.

Protocol 1: Pharmacokinetic Study in Healthy Human Volunteers

-

Objective: To determine the pharmacokinetic profile of a single oral dose of levamisole.[8]

-

Subjects: Ten healthy volunteers (seven men, three women).[8]

-

Dosing Regimen: A single oral dose of 150 mg levamisole was administered.[8]

-

Sample Collection: Plasma and urine samples were collected at predetermined time points.[8]

-

Analytical Method:

-

Levamisole in plasma and urine was quantified using a gas chromatography (GC) method with a nitrogen-phosphorus flame ionization detector. Glassware was siliconized to prevent drug adsorption.[8]

-

The metabolite p-hydroxylevamisole was analyzed in urine using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. Urine samples were hydrolyzed with β-glucuronidase to determine the extent of conjugation.[8]

-

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key parameters such as Tmax, Cmax, and elimination half-life.[8]

Protocol 2: Comparative Pharmacokinetic Study in an Avian Model (Chukar Partridges)

-

Objective: To assess the pharmacokinetic features of levamisole following intravenous (IV), intramuscular (IM), and subcutaneous (SC) administration.[12]

-

Subjects: Nine male chukar partridges were used in a crossover study design.[12]

-

Dosing Regimen: Levamisole was administered at a dose of 20 mg/kg via IV, IM, and SC routes.[12]

-

Sample Collection: Blood samples were collected from the jugular vein at 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 18, and 24 hours post-administration.[12]

-

Analytical Method: Plasma concentrations of levamisole were quantified by a validated HPLC method.[12]

-

Pharmacokinetic Analysis: Data were evaluated using a non-compartmental analysis to determine parameters including elimination half-life, Cmax, and absolute bioavailability for the IM and SC routes.[12]

Caption: A typical experimental workflow for a pharmacokinetic study.

Analytical Methods for Quantification

The accurate quantification of levamisole and its metabolites in biological matrices is fundamental to pharmacokinetic research. Various bioanalytical methods have been developed and validated for this purpose.

Table 3: Summary of Analytical Methods for Levamisole Determination

| Technique | Matrix | Key Features | LLOQ* / Sensitivity | Reference |

| GC-NPD | Plasma, Urine | Requires derivatization; good sensitivity. | 10 ng/mL (detects 2 ng/mL) | [8] |

| HPLC-UV | Urine, Plasma | Commonly used for metabolite (p-hydroxylevamisole) analysis. | 0.50 µg/mL (metabolite) | [8] |

| HPLC-UV | Plasma | Isocratic elution, DAD detection at 235 nm. | 28 ng/mL | [19] |

| LC-MS/MS | Plasma | High sensitivity and specificity; requires liquid-liquid extraction. | 0.1 ng/mL | [20] |

| LC-QqQ-MS | Urine | Used for levamisole and its metabolite aminorex. | 1.02 ng/mL | [17] |

| GC-MS | Plasma, Urine | Considered a method of choice due to its robustness. | - | [5][21] |

| *LLOQ: Lower Limit of Quantification |

Early methods relied on gas chromatography (GC) and high-performance liquid chromatography (HPLC).[21] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an attractive alternative, offering superior sensitivity and specificity for determining low concentrations of the drug in plasma and other biological fluids.[20][21]

Conclusion

Levamisole phosphate (B84403) is characterized by rapid absorption and extensive first-pass metabolism in the liver, regardless of the administration route. Its pharmacokinetic profile shows a short elimination half-life for the parent compound but a much longer half-life for its metabolites. Elimination is primarily renal, with only a minor fraction of the drug excreted unchanged. Significant interspecies variation in pharmacokinetic parameters exists, underscoring the importance of careful species selection in preclinical development.[7] The primary metabolic pathways involve aromatic hydroxylation and thiazolidine ring hydrolysis, leading to metabolites like p-hydroxylevamisole and aminorex. The continued application of advanced analytical techniques, such as LC-MS/MS, will further refine our understanding of levamisole's disposition and enable more precise therapeutic applications.

References

- 1. Levamisole - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of levamisole in cancer patients treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

- 8. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Levamisole pharmacokinetics and bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of levamisole in rabbits after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Clinical and pharmacokinetic studies of high-dose levamisole in combination with 5-fluorouracil in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Population pharmacokinetics of levamisole in children with steroid-sensitive nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of [3H]levamisole in pigs after oral and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of levamisole in the plasma of patients with falciparum malaria using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Tetramisole: Understanding the Differential Activity of Levamisole and Dexamisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramisole (B1196661), a synthetic imidazothiazole derivative, has long been recognized for its potent anthelmintic properties. It exists as a racemic mixture of two stereoisomers: the levorotatory (S)-enantiomer, levamisole (B84282), and the dextrorotatory (R)-enantiomer, dexamisole (B1670332). The biological activity of tetramisole is almost exclusively attributed to levamisole, which is a potent agonist of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs) and a stereospecific inhibitor of most alkaline phosphatase (ALP) isoenzymes. In contrast, dexamisole is largely considered biologically inactive in these respects. This technical guide provides a comprehensive overview of the differential activities of levamisole and tetramisole, with a focus on their mechanisms of action, quantitative comparisons, and the experimental protocols used to elucidate these differences.

Introduction

The principle of stereoselectivity is a cornerstone of pharmacology, where the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. The case of tetramisole and its enantiomers, levamisole and dexamisole, provides a classic example of this principle. While tetramisole was initially developed and used as a broad-spectrum anthelmintic, subsequent research revealed that its efficacy was primarily due to the levamisole isomer.[1][2] This discovery led to the development of levamisole as a standalone drug, offering enhanced potency and a potentially improved safety profile by eliminating the largely inactive and potentially side-effect-contributing dexamisole.[1]

This guide will delve into the molecular mechanisms underlying the differential activities of these stereoisomers, focusing on their interactions with their primary targets: nematode nAChRs and the enzyme alkaline phosphatase. We will present quantitative data to illustrate the disparity in their potencies and provide detailed experimental protocols for researchers seeking to investigate these interactions.

Mechanism of Action: A Tale of Two Isomers

The biological effects of tetramisole and its enantiomers are primarily mediated through two distinct molecular targets.

Anthelmintic Activity: Agonism of Nematode Nicotinic Acetylcholine Receptors

The primary mechanism of levamisole's anthelmintic action is its potent and selective agonism of nAChRs located on the somatic muscle cells of nematodes.[3][4] This interaction is highly stereospecific.

-

Levamisole: As an agonist, levamisole binds to and activates these ion channels, leading to an influx of cations and subsequent depolarization of the muscle cell membrane. This results in a sustained muscle contraction, causing spastic paralysis of the worm. The paralyzed parasite is then unable to maintain its position in the host's gastrointestinal tract and is expelled.[5][6] Levamisole is more potent than the endogenous neurotransmitter acetylcholine at these receptors.[3]

-

Dexamisole: In stark contrast, dexamisole exhibits negligible activity at nematode nAChRs and therefore does not contribute to the anthelmintic effect.[7]

The signaling cascade initiated by levamisole binding to nematode nAChRs is depicted below.

Alkaline Phosphatase Inhibition

Levamisole is also a well-characterized inhibitor of the enzyme alkaline phosphatase (ALP). This inhibition is stereospecific and isoenzyme-dependent.

-

Levamisole: It acts as a potent, uncompetitive, and stereospecific inhibitor of most ALP isoenzymes, with the notable exceptions of the intestinal and placental forms.[8][9] This property makes levamisole a useful tool in biochemical and histochemical assays to differentiate between ALP isoenzymes.

-

Dexamisole: Dexamisole shows no significant inhibitory effect on ALP activity, even at high concentrations.[7][10]

Quantitative Data

The differential activity of levamisole and dexamisole is starkly evident in their quantitative pharmacological parameters.

| Compound | Target | Parameter | Value | Species/System | Reference(s) |

| Levamisole | Nematode nAChRs | EC₅₀ (Paralysis) | ~10 µM | Ascaris suum | [6] |

| EC₅₀ (Migration Inhibition) | 358-1150 nM | Ascaris suum | [11] | ||

| Alkaline Phosphatase (liver, bone, kidney, spleen) | Ki | 45 µM | Rat Calvaria Cells | [10] | |

| Dexamisole | Nematode nAChRs | Activity | Inactive | - | [7] |

| Alkaline Phosphatase | Activity | No significant inhibition up to 100 µM | Rat Tibial Homogenates | [7] | |

| Tetramisole | Nematode Infection | Efficacy (Faecal Egg Count Reduction) | 71.3% | Sheep | [12] |

| Levamisole | Nematode Infection | Efficacy (Faecal Egg Count Reduction) | 81.8% | Sheep | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the stereoselective activities of tetramisole and its enantiomers.

In Vitro Anthelmintic Activity: C. elegans Paralysis Assay

This protocol describes a method to quantify the paralytic effect of levamisole on the model organism Caenorhabditis elegans.

Methodology:

-

Preparation of Plates: Prepare Nematode Growth Medium (NGM) agar (B569324) plates. After cooling to approximately 55°C, add levamisole or dexamisole to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). A control plate with no compound should also be prepared. Seed the plates with a lawn of E. coli OP50 as a food source.

-

Worm Synchronization: Synchronize a population of C. elegans (e.g., wild-type N2 strain) to obtain a population of young adult worms.

-

Assay: Transfer a set number of young adult worms (e.g., 20-30) to the center of each prepared plate.

-